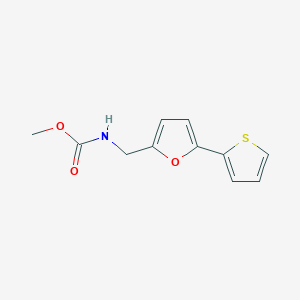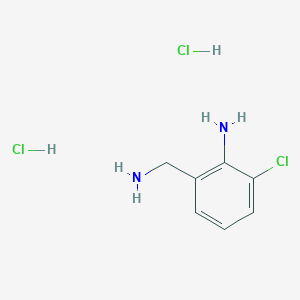
2-(Aminomethyl)-6-chloroaniline;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group . The compound you mentioned seems to be a derivative of aniline, which is a primary amine, where one of the hydrogen atoms in the amino group is replaced by a 2-(aminomethyl) group and a chlorine atom is attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The structure of similar compounds, such as 2-(aminomethyl)pyridine, can be viewed using computational chemistry tools .Scientific Research Applications
Synthesis and Chemical Structure Analysis
- The compound 2-(Aminomethyl)-6-chloroaniline;dihydrochloride has been involved in chemical synthesis studies. For example, research conducted by Agababyan et al. (2002) focused on the aminomethylation reactions of similar compounds, resulting in stable crystalline substances, with their structures confirmed by spectroscopic data (Agababyan, Gevorgyan, Sarkisyan, & Tumadzhyan, 2002).
Environmental Degradation and Wastewater Treatment
- Wang and Wang (2021) studied the degradation of chloroaniline, a related compound, in chemical wastewater using ionizing radiation technology. This research is crucial for understanding the environmental impact and treatment methods for similar compounds (Wang & Wang, 2021).
Molecular Interaction Studies
- Molecular interactions of chloroaniline compounds, including 2-chloroaniline, have been examined through combined experimental and computational methods. Sekhar et al. (2016) investigated the thermophysical properties and molecular interactions of binary mixtures involving 2-chloroaniline (Sekhar, Gowrisankar, Venkatesulu, & Reddy, 2016).
Biological Degradation and Bioremediation
- The biological degradation of chloroanilines in polluted aquifers under methanogenic conditions was explored by Kuhn and Suflita (1989). This study contributes to understanding the bioremediation potential of microorganisms in environments contaminated with chloroaniline-based compounds (Kuhn & Suflita, 1989).
properties
IUPAC Name |
2-(aminomethyl)-6-chloroaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.2ClH/c8-6-3-1-2-5(4-9)7(6)10;;/h1-3H,4,9-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVPXNUYVZTIAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-6-chloroaniline;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl)methanone](/img/structure/B2451124.png)
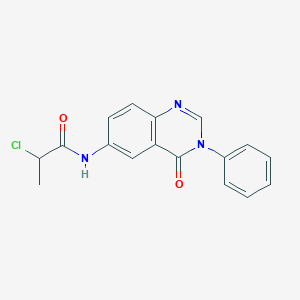
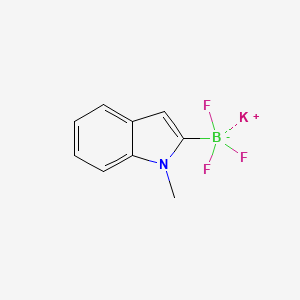
![3-(1-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2451132.png)

![N-(3,4-dichlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2451134.png)
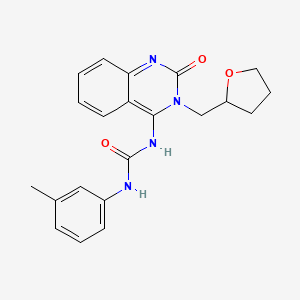

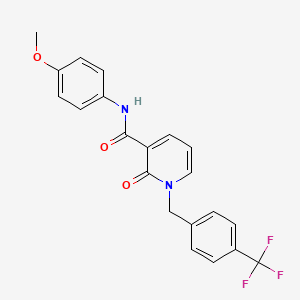
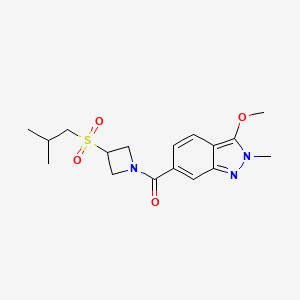
![N,N'-(1,2-phenylene)bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide)](/img/structure/B2451142.png)
![8-(2-((4-chlorophenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2451143.png)
